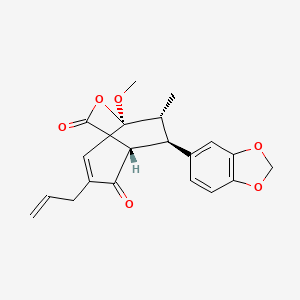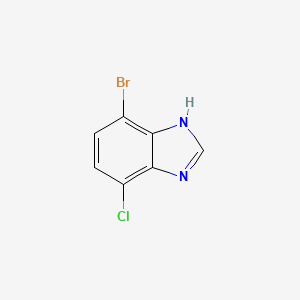![molecular formula C16H27NO4S B602907 {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine CAS No. 1246821-57-7](/img/structure/B602907.png)
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is a complex organic compound with the molecular formula C16H27NO4S and a molecular weight of 329.5 g/mol. This compound is characterized by its unique structural features, including a sec-butyl group, an ethoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine typically involves multiple steps. One common approach includes the following reactions:
Friedel-Crafts Acylation: This step introduces the sec-butyl group onto the benzene ring.
Etherification: The ethoxy group is introduced through an etherification reaction.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the benzene derivative with a sulfonamide reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-ethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the sec-butyl group.
3-sec-butyl-4-methoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Contains a methoxy group instead of an ethoxy group.
3-sec-butyl-4-ethoxybenzenesulfonamide: Lacks the hydroxymethyl group.
Uniqueness
{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1246821-57-7 |
|---|---|
Fórmula molecular |
C16H27NO4S |
Peso molecular |
329.5g/mol |
Nombre IUPAC |
3-butan-2-yl-4-ethoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H27NO4S/c1-5-12(4)15-10-14(8-9-16(15)21-7-3)22(19,20)17-13(6-2)11-18/h8-10,12-13,17-18H,5-7,11H2,1-4H3 |
Clave InChI |
RFMDWOVPIARMSE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NC(CC)CO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)


![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
